
4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole derivatives are recognized for their structural diversity and significance in pharmaceutical and agrochemical industries due to their biological activities. The molecule "4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole" belongs to this class, suggesting potential interest in its synthesis, structure, and properties for various applications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclization reactions and condensation with hydrazines. For example, a method involving cyclization of chalcone-like heteroanalogues with hydrazines under sonication conditions has been reported to yield pyrazole derivatives efficiently, highlighting the versatility of methods available for pyrazole synthesis (Trilleras et al., 2013).
Molecular Structure Analysis
Molecular structure determination through X-ray diffraction and spectroscopic methods is crucial for understanding pyrazole derivatives' chemical nature. For instance, the crystal structure analysis of pyrazole derivatives has revealed details about their molecular geometry, confirming the presence of specific functional groups and their arrangements (K. L. Jyothi et al., 2017).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, reflecting their reactive nature. For instance, the oxidation of pyrazolines to pyrazoles using novel reagents under mild conditions has been explored, demonstrating the chemical versatility of this class (Zolfigol et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility and crystallization behavior, of pyrazole derivatives, can be significantly influenced by their molecular structure. The packing in the solid state and solubility in organic solvents are determined by intermolecular interactions, such as CH-π and hydrogen bonding (D. Reger et al., 2003).
Chemical Properties Analysis
DFT studies and vibrational spectroscopy provide insights into the chemical properties, including electronic structures and potential reactive sites of pyrazole derivatives. These studies help in understanding the electron distribution, molecular orbitals, and potential for chemical reactivity and interactions with biological targets (Jayasudha et al., 2020).
科学的研究の応用
Synthesis of Derivatives
The compound 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole is a significant intermediate in synthesizing various biologically active compounds. A notable example of its derivative synthesis is the creation of 3-phenyl-1H-pyrazole derivatives. These derivatives are synthesized from acetophenone and hydrazine, involving Knoevenagel condensation and cyclization reactions. The process yields approximately 80% and is optimized for industrial production. Notably, these derivatives play a crucial role in cancer therapy as small molecule inhibitors, offering selective treatment with minimal side effects compared to traditional chemotherapy (Liu, Xu, & Xiong, 2017).
Molecular Docking and Quantum Chemical Calculations
The derivatives of 1-phenyl-1H-pyrazole, including those similar to this compound, are subject to molecular docking and quantum chemical calculations. These studies aim to understand the molecular structure, spectroscopic data, and biological effects. Such analyses are crucial for predicting molecular docking results and understanding the potential biological applications of these compounds (Viji et al., 2020).
Structural Characterization
Structural characterization of pyrazole derivatives includes X-ray crystal structure determination. This characterization is essential for understanding the molecular arrangements and potential applications of these derivatives. For example, the structural characterization of N-substituted pyrazolines provides insights into their potential applications in various fields (Loh et al., 2013).
Antimicrobial Studies
Some derivatives of 1-phenyl-1H-pyrazole exhibit antimicrobial properties. For instance, the synthesis and antimicrobial studies of certain derivatives, like 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, showcase their potential in combating microbial infections. These studies involve spectral and single crystal X-ray diffraction studies to confirm the structure and efficacy of the compounds (Prabhudeva et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-chloroprop-1-ynyl)-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXXCKTYOFJEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C#CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1178712-99-6 |
Source


|
| Record name | 4-(3-chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)
![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)
![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)

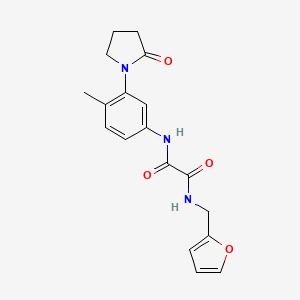
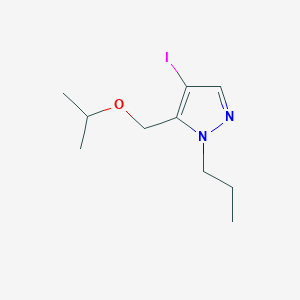
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)
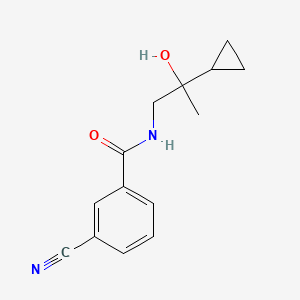
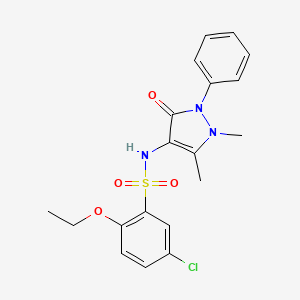
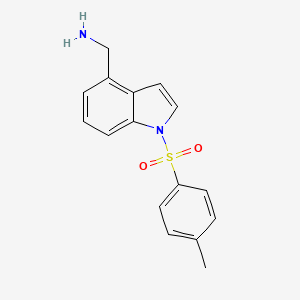
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}benzoate](/img/structure/B2489876.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2489877.png)
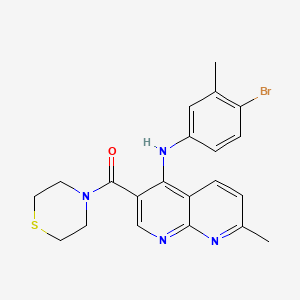
![5-[(Dimethylsulfamoylamino)methyl]-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B2489879.png)